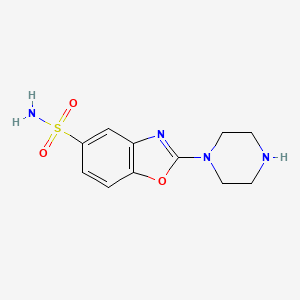

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

描述

属性

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c12-19(16,17)8-1-2-10-9(7-8)14-11(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNQJLVQBNKCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649191 | |

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-39-1 | |

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₁H₁₄N₄O₃S

- Molecular Weight : 282.32 g/mol

- IUPAC Name : 2-(1-piperazinyl)-1,3-benzoxazole-5-sulfonamide

- SMILES Representation : C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N

Its structure consists of a benzoxazole ring substituted with a sulfonamide group at position 5 and a piperazine moiety at position 2.

Preparation Methods

General Synthetic Route

The preparation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic synthesis techniques. Below are the key steps:

Formation of Benzoxazole Core :

- The benzoxazole nucleus is synthesized by cyclization of an o-hydroxyaryl amine with a carboxylic acid derivative under acidic or dehydrating conditions.

- Common reagents: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

- The benzoxazole intermediate undergoes sulfonation at position 5 using sulfonyl chloride derivatives (e.g., chlorosulfonic acid).

- Reaction conditions: Typically performed in an inert solvent like dichloromethane at low temperatures to control regioselectivity.

-

- The sulfonated benzoxazole reacts with piperazine under basic conditions to introduce the piperazine group at position 2.

- Catalysts or bases such as triethylamine are commonly used.

Optimized Conditions

Research findings suggest that optimized reaction conditions include:

- Solvent: Dimethylformamide (DMF) or dichloromethane.

- Temperature: Between 0°C and room temperature for sulfonation; elevated temperatures (~60–80°C) for piperazine substitution.

- Purification: Crystallization or column chromatography to isolate the final product.

Experimental Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | o-Hydroxyaryl amine + POCl₃ | ~85 |

| 2 | Sulfonation | Chlorosulfonic acid + benzoxazole | ~90 |

| 3 | Piperazine substitution | Piperazine + base (triethylamine) | ~75 |

Notes on Synthesis

-

- High-purity reagents are critical for ensuring product quality.

- Use of an inert atmosphere (e.g., nitrogen or argon) during sulfonation prevents side reactions.

-

- Sulfonation reactions involve corrosive reagents such as chlorosulfonic acid, requiring proper handling protocols.

- Piperazine may release toxic fumes; adequate ventilation is necessary.

-

- The synthetic route is scalable but requires careful monitoring to maintain yields and purity during larger-scale production.

Research Findings

Recent studies on this compound's synthesis have highlighted:

- Improved regioselectivity during sulfonation using advanced catalysts like Lewis acids.

- Enhanced yields through microwave-assisted synthesis in the cyclization step.

- Development of greener methods employing water as a solvent for certain steps.

化学反应分析

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzoxazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or piperazine rings .

科学研究应用

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes in microorganisms . This inhibition can lead to the death of the microorganism or prevent its growth .

相似化合物的比较

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more effective in various applications compared to its analogs .

生物活性

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a synthetic compound characterized by the presence of a piperazine ring, a benzoxazole moiety, and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 286.32 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its interaction with multiple biological targets, including enzymes and receptors. The compound exhibits several notable pharmacological effects:

- Enzyme Inhibition : It has shown binding affinity towards cyclooxygenase proteins, which are crucial in inflammatory processes. In silico docking studies suggest that structural modifications could enhance its efficacy and selectivity against these targets.

- Cell Cycle Modulation : Research indicates that related compounds induce cell cycle arrest in the S-phase of the cell cycle, suggesting potential applications in cancer therapy .

The mechanism of action for this compound involves:

- Binding to Enzymatic Targets : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been noted to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in cancer cell proliferation .

- Cellular Effects : The compound influences cellular signaling pathways and gene expression, leading to changes in cellular metabolism. It may also affect the expression of genes involved in metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique attributes of this compound:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Piperazin-1-yl)benzimidazole | Benzimidazole core with piperazine | Higher activity against specific bacteria |

| 4-(Piperazin-1-yl)thiazole | Thiazole ring instead of benzoxazole | Different pharmacological profile |

| 2-(Piperazin-1-yl)acetamide | Acetamide group instead of sulfonamide | Primarily studied for analgesic properties |

Case Studies

Several case studies have explored the biological activity of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of benzoxazole sulfonamides can selectively inhibit the growth of lung cancer cells while sparing normal cells. These compounds induced S-phase cell cycle arrest without significant apoptosis .

- HDAC Inhibition : A study identified related compounds that selectively inhibited HDAC6 over HDAC1, showcasing their potential as therapeutic agents in cancer treatment due to their ability to modulate gene expression involved in cell proliferation and survival .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with a benzoxazole-sulfonamide backbone. To optimize yield and purity, employ factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature, solvent ratio, reaction time) can identify critical interactions affecting yield . NMR and HPLC (as per pharmacopeial standards) should validate intermediates and final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of HPLC-UV (using EP/BP impurity standards for sulfonamides ) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural elucidation, ¹H/¹³C NMR in DMSO-d₆ is recommended to resolve aromatic protons and piperazine ring signals. Cross-reference with EP reference standards (e.g., sulfasalazine derivatives ) to validate chromatographic retention times.

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions using pharmacopeial buffer systems (e.g., ammonium acetate buffer at pH 6.5 ) to maintain ionic consistency. Pre-screen for solvent interference (e.g., DMSO concentration ≤1%) and include positive controls like sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors ).

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical reaction path search methods (e.g., DFT-based transition state analysis) to model nucleophilic substitution at the piperazine nitrogen or sulfonamide group. Tools like ICReDD’s computational-experimental feedback loop can narrow optimal conditions, reducing trial-and-error experimentation . Pair with molecular dynamics simulations to assess solvent effects on reaction kinetics .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability across studies)?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols, purity ≥95% ). Use multivariate regression to isolate variables like cell line specificity or assay pH. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity ).

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify byproducts using fragmentation libraries (e.g., sulfonic acid derivatives ). Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. How can impurity profiles be rigorously characterized to meet regulatory standards?

- Methodological Answer : Follow EP/BP guidelines for sulfonamide impurities . Use charged aerosol detection (CAD) with HPLC to quantify non-UV-active impurities. Synthesize and isolate key impurities (e.g., N-oxide derivatives ) as reference standards for spiking studies.

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine photoaffinity labeling with click chemistry to tag target proteins in live cells. Validate hits using thermal proteome profiling (TPP) or CETSA . For SAR studies, synthesize fluorinated or methoxy analogs (e.g., as in ) to probe electronic effects on binding.

Tables for Key Data

| Parameter | Recommended Method | Reference Standard/Model |

|---|---|---|

| Purity Analysis | HPLC-UV (C18 column, 0.1% TFA buffer) | EP Impurity B |

| Structural Confirmation | ¹H NMR (400 MHz, DMSO-d₆) | Sulfasalazine derivative |

| Degradation Kinetics | LC-MS with Arrhenius modeling | Simulated physiological buffers |

| Target Identification | CETSA + Quantitative Proteomics | Carbonic anhydrase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。